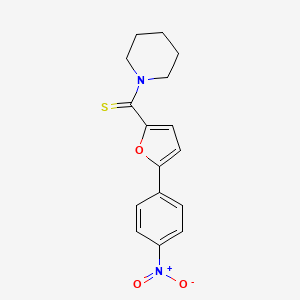![molecular formula C8H11BF3KO2 B2559415 Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate CAS No. 1580472-97-4](/img/structure/B2559415.png)
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1,4-dioxaspiro[4This compound is characterized by its unique spirocyclic structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and medicinal chemistry.
科学的研究の応用
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It is used in the development of new materials with unique properties.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
化学反応の分析
Types of Reactions
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
作用機序
The mechanism by which Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The spirocyclic structure of the compound also contributes to its reactivity and stability in different chemical environments.
類似化合物との比較
Similar Compounds
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid: Similar structure but lacks the trifluoroborate group.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Contains a pinacol ester group instead of the trifluoroborate group.
Uniqueness
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate is unique due to its trifluoroborate group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
potassium;1,4-dioxaspiro[4.5]dec-7-en-8-yl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8;/h1H,2-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQHLPWVRHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B2559332.png)
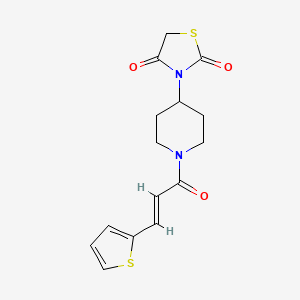
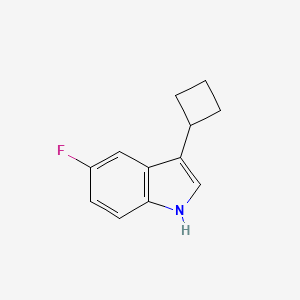
![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)
![[5-(3-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2559336.png)
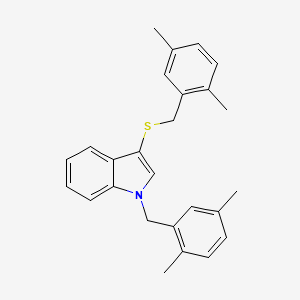
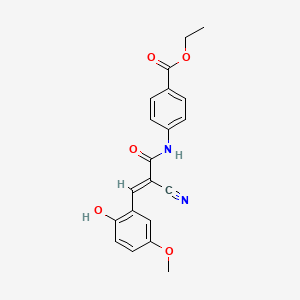

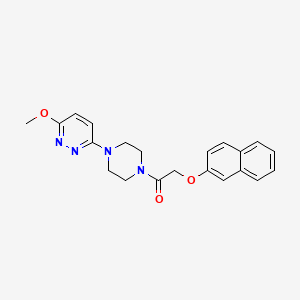

![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2559350.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)
